1-(Chloromethyl)-4-phenyl-3,4-dihydroisoquinoline hydrochloride
Description
Historical Context and Discovery
The development of this compound is intrinsically linked to the broader historical evolution of isoquinoline chemistry and the Bischler-Napieralski reaction. The Bischler-Napieralski reaction, first discovered in 1893 by August Bischler and Bernard Napieralski in affiliation with Basel Chemical Works and the University of Zurich, established the foundation for synthesizing dihydroisoquinoline derivatives. This seminal work involved an intramolecular electrophilic aromatic substitution reaction that allowed for the cyclization of β-arylethylamides or β-arylethylcarbamates, ultimately leading to the formation of dihydroisoquinolines which could be subsequently oxidized to isoquinolines.
The historical significance of this reaction cannot be overstated, as it provided researchers with a reliable method for constructing the isoquinoline nucleus, which is frequently found in alkaloids and biologically active compounds. The classical Bischler-Napieralski synthesis initially suffered from limitations, particularly when dealing with starting materials lacking electron-donating substituents, where very low yields were obtained and undesired by-products were predominantly formed. However, subsequent modifications and improvements to the reaction conditions, including the introduction of different dehydrating agents and optimized temperature regimes, significantly enhanced the synthetic utility of this methodology.
The specific development of chloromethyl-substituted dihydroisoquinoline derivatives emerged from the need to introduce reactive functionalities that could serve as handles for further chemical transformations. The chloromethyl group provides an excellent leaving group that enables nucleophilic substitution reactions, making these compounds valuable intermediates in multi-step synthetic sequences. The historical progression from simple dihydroisoquinoline synthesis to more complex substituted variants reflects the evolving demands of medicinal chemistry and the continuous search for novel therapeutic agents.
Classification and Nomenclature
This compound belongs to the broader class of isoquinoline derivatives, which are heterocyclic aromatic compounds characterized by a benzene ring fused to a pyridine ring. More specifically, this compound is classified as a dihydroisoquinoline derivative, indicating that one of the aromatic rings in the isoquinoline system has been partially reduced, resulting in a saturated six-membered ring containing nitrogen.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the core structure is identified as 3,4-dihydroisoquinoline with specific substitution patterns. The "1-(Chloromethyl)" designation indicates the presence of a chloromethyl substituent at position 1 of the dihydroisoquinoline ring system, while "4-phenyl" specifies a phenyl group attached at position 4. The "hydrochloride" designation indicates that the compound exists as a salt formed with hydrochloric acid, which enhances its solubility in aqueous media and improves its handling properties for biological assays and synthetic applications.
The Chemical Abstracts Service registry number for this compound is 134469-47-9, providing a unique identifier for database searches and regulatory purposes. The molecular formula has been reported as C₁₆H₁₄ClN·HCl, reflecting the presence of both the organic base and the hydrochloric acid salt form. Alternative representations of the molecular formula as C₁₆H₁₅Cl₂N have also been documented, emphasizing the salt nature of the compound.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research stems from its dual role as both a synthetic target and a versatile intermediate for accessing more complex molecular architectures. Isoquinoline derivatives are frequently encountered in natural products and represent one of the most important classes of heterocyclic compounds in medicinal chemistry research. The dihydroisoquinoline motif, in particular, serves as a crucial building block for constructing various biologically active molecules, including alkaloids and pharmaceutical agents.
The compound's structural features make it particularly valuable for heterocyclic chemistry research. The presence of the chloromethyl group at position 1 provides a reactive site for nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of more complex ring systems. This reactivity has been exploited in the synthesis of pyrroloisoquinoline derivatives and other fused heterocyclic systems. The phenyl substituent at position 4 introduces additional steric and electronic effects that can influence the reactivity and selectivity of subsequent transformations.
Research in this area has demonstrated that this compound serves as an important precursor for synthesizing various heterocyclic compounds with potential biological activities. The compound has been specifically identified as an intermediate in the synthesis of cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline, which has been studied for its potential as an atypical antidepressant. This application highlights the compound's relevance in drug discovery efforts and its potential contribution to developing new therapeutic agents.
The synthetic methodologies developed for preparing this compound have also contributed to advancing the field of heterocyclic chemistry. Researchers have explored various approaches, including chloromethylation reactions using formaldehyde and hydrochloric acid under acidic conditions, as well as modifications of traditional Bischler-Napieralski protocols. These methodological developments have broader implications for synthesizing related compounds and have contributed to the overall understanding of isoquinoline chemistry.
Current Research Landscape and Trends
The current research landscape surrounding this compound is characterized by several key trends and developments that reflect the evolving needs of modern synthetic chemistry and drug discovery. Contemporary research efforts have focused on developing more efficient and environmentally friendly synthetic methodologies for preparing this compound, while simultaneously exploring its applications in various fields including pharmaceutical development, materials science, and biological studies.
Recent advances in synthetic methodology have emphasized the development of one-pot procedures and tandem reactions that can streamline the synthesis of dihydroisoquinoline derivatives. A notable example is the development of a Tf₂O-promoted tandem annulation approach for synthesizing 3,4-dihydroisoquinolines from phenylethanols and nitriles. This methodology represents a significant advancement over traditional Bischler-Napieralski approaches by enabling the formation of a phenonium ion intermediate that functions as a stable and reactive primary phenylethyl carbocation. Such innovations demonstrate the continuous evolution of synthetic strategies in this field.
The pharmaceutical applications of this compound continue to drive significant research interest. The compound serves as a key intermediate in pharmaceutical development, particularly in synthesizing drugs targeting neurological disorders. Current research in this area includes investigating its role in formulating advanced drug delivery systems and exploring its potential for improving the efficacy and targeting of therapeutic agents. The compound's utility in biological studies extends to its use in cellular assays for understanding its effects on various biological processes and its potential therapeutic benefits.
| Research Area | Current Applications | Trends |
|---|---|---|
| Pharmaceutical Development | Intermediate for neurological drugs | Focus on drug delivery systems |
| Organic Synthesis | Complex molecular structure creation | One-pot and tandem reactions |
| Biological Studies | Cellular process investigation | Therapeutic benefit exploration |
| Materials Science | Novel material development | Enhanced durability and resistance |
Contemporary research has also expanded into materials science applications, where the compound is being investigated for developing novel materials such as polymers and coatings with enhanced properties including improved durability and chemical resistance. This diversification of applications reflects the compound's versatility and the recognition of its potential utility beyond traditional pharmaceutical applications.
The field has witnessed increased attention to asymmetric synthesis approaches, as evidenced by research on asymmetric Bischler-Napieralski reactions for preparing 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. These developments are particularly relevant for accessing enantiomerically pure compounds, which are often required for pharmaceutical applications where stereochemistry can significantly impact biological activity.
Current trends also include the exploration of alternative synthetic routes and the optimization of reaction conditions to improve yields and reduce environmental impact. Researchers have investigated various catalysts and reaction conditions, including temperature and pressure adjustments, to maximize yield and purity while minimizing the formation of undesired by-products. Industrial applications have increasingly employed continuous flow processes to enhance efficiency and scalability.
The integration of computational methods and molecular modeling studies has become increasingly important in guiding synthetic design and understanding structure-activity relationships. These approaches have been particularly valuable in designing rigid analogues and understanding the conformational preferences of related compounds. The combination of experimental and computational approaches represents a modern trend in heterocyclic chemistry research that is likely to continue expanding.
Properties
IUPAC Name |
1-(chloromethyl)-4-phenyl-3,4-dihydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN.ClH/c17-10-16-14-9-5-4-8-13(14)15(11-18-16)12-6-2-1-3-7-12;/h1-9,15H,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJUYVRAFKJQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=N1)CCl)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541331 | |
| Record name | 1-(Chloromethyl)-4-phenyl-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91123-65-8 | |
| Record name | 1-(Chloromethyl)-4-phenyl-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Synthesis of 3,4-Dihydroisoquinoline Precursors
A patented one-pot method for preparing 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (a closely related intermediate) utilizes 3,4-dimethoxyphenethylamine and ethyl formate as starting materials, followed by reaction with oxalyl chloride and phosphotungstic acid catalysis. The process is conducted under mild conditions with controlled temperature and reaction times, yielding high purity (>99%) product with yields around 75-80%. This method is notable for its operational simplicity, cost-effectiveness, and improved safety profile by avoiding hazardous reagents like triphosgene or chloroformates.
| Step | Reagents/Conditions | Time | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Formylation | 3,4-dimethoxyphenethylamine + ethyl formate | 6 hours reflux | Not specified | Intermediate | - |
| Reaction with oxalyl chloride | Dropwise addition in acetonitrile or DCM | 2 hours | 10-20 | - | - |
| Catalytic ring closure | Phosphotungstic acid | 1 hour | 10-20 | - | - |
| Methanol reflux | Methanol addition and reflux | 3 hours | 50-55 | - | - |
| Crystallization and drying | Cooling to 5-10, filtration, drying | - | 5-10 | 75-80 | >99 |
This method's industrial applicability is enhanced by its reduced waste, lower manpower and equipment costs, and compliance with cGMP quality standards.
Chloromethylation and Salt Formation
The chloromethylation step to introduce the chloromethyl group at the 1-position of the 3,4-dihydroisoquinoline ring is typically achieved by reacting the dihydroisoquinoline intermediate with chloromethylating agents under controlled conditions. The hydrochloride salt is formed by treatment with hydrogen chloride or by crystallization from hydrochloric acid solutions.
While specific detailed protocols for chloromethylation of this exact compound are limited in open literature, related processes involve:
- Use of chloromethyl methyl ether or formaldehyde and hydrochloric acid as chloromethylating agents.
- Control of temperature to avoid over-chloromethylation or side reactions.
- Subsequent isolation of the hydrochloride salt by crystallization.
Alternative Carbonate-Based Methods for Intermediate Preparation
A notable improved method for preparing related isoquinoline intermediates involves reacting (1S)-1-phenyl-3,4-dihydro-2(1H)-isoquinoline with carbon dioxide and alkylating agents in the presence of a base, avoiding highly toxic reagents such as phosgene or chloroformates. This greener, catalyst-free method achieves high yields and purity under mild conditions with reaction times of 1-5 hours. The carbonate intermediates formed are soluble and reactive, facilitating subsequent alkylation steps to produce derivatives including chloromethylated compounds.
- Use of gaseous CO2 or dry ice as reagents.
- Avoidance of toxic phosgene and chloroformates.
- High yield and purity with easy impurity control.
- Industrial scalability demonstrated in stainless steel reactors.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| One-pot synthesis (patent) | 3,4-dimethoxyphenethylamine, ethyl formate, oxalyl chloride, phosphotungstic acid, methanol | 6h reflux + 2h reaction + 3h reflux | 75-80 | >99 | Simple, scalable, cGMP compliant |
| Carbonate intermediate method | (1S)-1-phenyl-3,4-dihydroisoquinoline, CO2, alkylating agent, base | 1-5h, mild temp, organic solvent | Up to 100 | High | Green, catalyst-free, industrial scale |
| Chloromethylation step | Chloromethyl methyl ether or formaldehyde + HCl | Controlled temp, crystallization | Not specified | Not specified | Standard chloromethylation to form salt |
| Catalytic stereoselective reduction | Chiral hydride reagents, Lewis acids | Room temp to reflux | Up to 89 | High ee | For chiral derivatives, not direct route |
Research Findings and Industrial Considerations
The one-pot method for preparing the dihydroisoquinoline hydrochloride intermediate is highly efficient and reduces hazardous waste and operational complexity, making it favorable for pharmaceutical manufacturing.
The carbonate-based method using CO2 as a reagent represents an innovative, environmentally friendly alternative to traditional phosgene-based methods, improving safety and impurity profiles.
Chloromethylation remains a critical step but requires careful control due to the reactivity and toxicity of chloromethylating agents.
High purity (>99%) and low impurity content (<0.15%) can be achieved with optimized reaction and purification protocols, meeting pharmaceutical standards.
The compound's role as a key intermediate in neuropharmacological agent synthesis underscores the importance of robust, scalable, and safe preparation methods.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-phenyl-3,4-dihydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different isoquinoline derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles, leading to a variety of substituted isoquinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized isoquinolines.
Scientific Research Applications
Pharmaceutical Development
This compound plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow it to participate in complex chemical reactions that lead to the formation of biologically active compounds. For instance, it has been utilized in the development of drugs aimed at treating conditions such as Alzheimer's and Parkinson's diseases .
Organic Synthesis
In organic chemistry, this compound is employed to create complex molecular structures. This capability enables researchers to explore new chemical reactions and pathways, facilitating the discovery of novel compounds with potential therapeutic effects. The compound's reactivity allows for various substitution reactions that are fundamental in synthetic organic chemistry .
Biological Studies
The compound is also significant in biological assays where it is used to investigate its effects on cellular processes. Studies have shown that it can influence various biological pathways, providing insights into its potential therapeutic benefits. For example, its antimicrobial properties have been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth and suggesting potential applications in developing new antibiotics .
Material Science
In material science, this compound is explored for developing novel materials such as polymers and coatings. Its incorporation into polymeric matrices enhances properties like durability and chemical resistance, making it a valuable component in creating advanced materials for industrial applications .
Research on Drug Delivery Systems
The compound is investigated for its role in formulating advanced drug delivery systems. By improving the efficacy and targeting of therapeutic agents, it holds promise for enhancing treatment outcomes in various medical applications. Studies focus on how this compound can be integrated into delivery mechanisms that ensure precise localization and sustained release of drugs within the body .
Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders |
| Organic Synthesis | Used to create complex molecular structures for exploring new reactions |
| Biological Studies | Investigated for effects on cellular processes; shows antimicrobial activity |
| Material Science | Enhances properties of polymers and coatings |
| Drug Delivery Systems | Improves efficacy and targeting of therapeutic agents |
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- A study highlighted its use in synthesizing new derivatives with antimicrobial properties, demonstrating effective inhibition against various pathogens .
- Another research focused on its role in developing drug delivery systems that enhance therapeutic efficacy through targeted release mechanisms .
- Investigations into its organic synthesis capabilities have led to the discovery of novel reaction pathways that could be utilized for synthesizing other biologically active compounds .
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-phenyl-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural and functional differences between the target compound and related dihydroisoquinoline derivatives:
Key Observations :
- Substituent Effects : The 4-phenyl group in the target compound enhances lipophilicity compared to analogs with chlorophenyl (e.g., 10268-27-6) or fluorinated (e.g., 141463-78-7) substituents. Methoxy groups (e.g., in M1608) improve solubility but may reduce metabolic stability .
Biological Activity
1-(Chloromethyl)-4-phenyl-3,4-dihydroisoquinoline hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
This compound is a derivative of isoquinoline, which is known for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. Its unique structure allows it to interact with various biological targets.
Biological Activity
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. A study reported its effectiveness against several resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for this compound ranged from 0.23 to 0.70 mg/mL, indicating potent antibacterial properties compared to standard antibiotics like ampicillin .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Methicillin-resistant S. aureus | 0.23 | 0.47 |
| E. coli | 0.70 | 0.94 |
| Pseudomonas aeruginosa | 0.30 | 0.60 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
Enzyme Inhibition
this compound has been shown to inhibit specific enzymes that are crucial for bacterial survival and proliferation. For example, it targets nitroreductase enzymes involved in the reduction of nitro groups to amines, which is essential for the activation of certain prodrugs.
Cellular Interactions
The compound can interact with various cellular receptors and proteins, modulating signaling pathways that affect cell growth and apoptosis. Studies suggest that it may influence gene expression related to oxidative stress and apoptosis pathways .
Case Studies
Case Study 1: Antibacterial Efficacy
In a laboratory setting, the compound was tested against multiple strains of bacteria resistant to conventional treatments. The results demonstrated that it not only inhibited bacterial growth but also reduced biofilm formation—a critical factor in chronic infections.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective potential of the compound in models of neurodegeneration. It showed promise in reducing neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics within biological systems. It can cross cell membranes via passive diffusion and exhibits specific subcellular localization patterns that enhance its therapeutic efficacy.
Q & A
Q. What strategies enable structure-activity relationship (SAR) studies for pharmacological applications without commercial bias?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
